molecular formula C9H11NO B1268277 2-Amino-1-(p-tolyl)ethanone CAS No. 69872-37-3

2-Amino-1-(p-tolyl)ethanone

Cat. No. B1268277
CAS RN: 69872-37-3
M. Wt: 149.19 g/mol
InChI Key: FUFAHIJREMQVPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-1-(p-tolyl)ethanone derivatives has been explored through various chemical reactions, highlighting the adaptability and versatility of this compound. For instance, the synthesis of related compounds, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), employs methods that include the Delépine reaction, showcasing a route to obtain primary amines from α-brominated intermediates (Kelly B Texter et al., 2018; J. Power et al., 2015). These synthetic approaches are crucial for the development of novel compounds with varied biological and chemical activities.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds similar to 2-Amino-1-(p-tolyl)ethanone have been thoroughly investigated using techniques like X-ray crystallography and vibrational spectroscopy. These studies provide deep insights into the geometrical parameters and the stability of the molecule, which are essential for understanding its reactivity and properties (Y. Mary et al., 2015).

Chemical Reactions and Properties

2-Amino-1-(p-tolyl)ethanone and its derivatives undergo various chemical reactions, including pyrolysis, which leads to the formation of multiple products, indicating the compound's thermal stability and potential for creating new compounds with unique structures and functions (Kelly B Texter et al., 2018).

Scientific Research Applications

  • Specific Scientific Field : Green Chemistry .
  • Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” is used in the synthesis of enantiomerically pure 1,2-amino alcohols. This compound forms the basic scaffold of adrenergics (e.g., the hormones adrenaline and nor-adrenaline, β-adrenergic blockers, and anti-asthma drugs), amphenicol antibiotics, and several bioactive natural products .
  • Methods of Application or Experimental Procedures : The process involves a one-pot combination of alcohol dehydrogenase-catalysed asymmetric reduction of 2-azido ketones and Pd nanoparticle-catalysed hydrogenation of the resulting azido alcohols .
  • Results or Outcomes : This method gives access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%). Furthermore, an upstream azidolysis and a downstream acylation step were incorporated into the one-pot system, thus establishing a highly integrated synthesis of the antiviral natural product (S)-tembamide in 73% yield (ee >99%) over 4 steps .
  • Electrophilic Aromatic Substitution

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can participate in electrophilic aromatic substitution reactions, which are a common type of reaction involving aromatic rings .
    • Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the electrophile used .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the substitution of a hydrogen atom on the aromatic ring with an electrophile .
  • Synthesis of Pyrroles

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of novel 6,7 disubstituted 1H-pyrroles .
    • Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, and aromatic amines, catalyzed by 5 mol% Fluorescein in the presence of visible light .
    • Results or Outcomes : The synthesized derivatives were obtained in 90–95% yields .
  • Synthesis of Indole Derivatives

    • Specific Scientific Field : Medicinal Chemistry .
    • Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of indole derivatives, which have been investigated for DNA cleaving activity .
    • Methods of Application or Experimental Procedures : The specific procedures would depend on the exact reaction conditions and the other reactants used .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but they generally involve the formation of indole derivatives with potential biological activity .
  • Synthesis of Polyfunctional Pyrrole Rings

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : “2-Amino-1-(p-tolyl)ethanone” can be used in the synthesis of polyfunctional pyrrole rings, which are known to exhibit diverse and distinct physiological properties .
    • Methods of Application or Experimental Procedures : The synthesis involves a one-pot domino reaction using substituted phenacyl bromide, barbituric acid/Meldrums acid, aromatic amines catalysed by 5 mol% Fluorescein in presence of visible light .
    • Results or Outcomes : All the synthesized derivatives were obtained in 90–95% yields .

Safety And Hazards

While specific safety and hazard information for 2-Amino-1-(p-tolyl)ethanone is not available, it’s important to note that aromatic amines, which 2-Amino-1-(p-tolyl)ethanone is a type of, can significantly harm human health and the environment .

properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAHIJREMQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328409
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(p-tolyl)ethanone

CAS RN

69872-37-3
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yu, W Gou, H Shang, Y Cui, X Sun, L Luo… - Journal of Enzyme …, 2022 - Taylor & Francis
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors cannot cross the blood-brain barrier, thus limiting …
Number of citations: 1 www.tandfonline.com

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